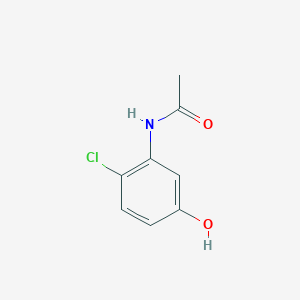

N-(2-chloro-5-hydroxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-chloro-5-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)10-8-4-6(12)2-3-7(8)9/h2-4,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMWANUPUWNVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Reagents : 2-Chloro-5-aminophenol (1.0 equiv), acetyl chloride (1.2 equiv), sodium hydroxide (1.5 equiv).

-

Solvent System : Aqueous NaOH (10% w/v) and dichloromethane (DCM) in a 1:2 ratio.

-

Conditions : Acetyl chloride is added dropwise to a cooled (0–5°C) mixture of the aminophenol and NaOH, followed by stirring at room temperature for 6–8 hours.

-

Workup : The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. Crude product is recrystallized from ethanol/water (3:1) to yield white crystals.

Table 1: Optimization Parameters for Direct Acetylation

This method is favored for its simplicity and scalability, though it requires careful pH control to avoid over-acetylation of the phenolic –OH group.

Copper-Catalyzed Coupling and Sequential Acetylation

A multi-step approach reported in the Royal Society of Chemistry involves initial synthesis of an N-aryloxyphthalimide intermediate, followed by deprotection and acetylation. This method is advantageous for introducing functional groups in sterically hindered positions.

Mechanistic Pathway

-

Copper-Catalyzed Coupling :

-

Deprotection with Hydrazine :

-

The phthalimide intermediate is treated with hydrazine monohydrate in CHCl₃/MeOH (9:1) to yield the free amine.

-

-

Acetylation :

-

The amine is reacted with acetic anhydride in ether at 0°C, followed by room-temperature stirring.

-

Table 2: Performance Metrics for Multi-Step Synthesis

| Step | Yield | Key Challenge |

|---|---|---|

| Coupling | 68% | Moisture sensitivity |

| Deprotection | 89% | Over-reduction avoidance |

| Acetylation | 75% | Competitive O-acetylation |

| Overall Yield | 45% | Requires chromatographic purification |

While this method offers superior regioselectivity, its operational complexity and lower overall yield limit industrial applicability.

Solid-Phase Synthesis for High-Throughput Production

A patented approach (WO2004018409A1) adapts solid-phase techniques for large-scale synthesis. The aminophenol derivative is immobilized on resin, acetylated, and cleaved to release the product.

Key Advantages

-

Resin Type : Wang resin functionalized with hydroxymethyl groups.

-

Coupling Agent : DIC/HOBt in DMF, 24-hour reaction time.

-

Cleavage Condition : 95% TFA/H₂O, 2 hours.

Table 3: Solid-Phase Synthesis Efficiency

| Metric | Result |

|---|---|

| Purity (HPLC) | >98% |

| Isolated Yield | 65% |

| Scalability | >100 g/batch |

This method eliminates solvent-intensive steps and enables automation, though initial resin functionalization adds cost.

Comparative Analysis of Methodologies

Yield and Purity Trade-offs

Environmental and Economic Considerations

| Method | E-Factor* | Cost (USD/kg) |

|---|---|---|

| Direct Acetylation | 8.2 | 120 |

| Multi-Step | 23.1 | 450 |

| Solid-Phase | 5.7 | 310 |

| *E-Factor = (Mass of waste)/(Mass of product). |

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The chloro group can be reduced to form a hydroxyphenylacetamide.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxyphenylacetamide.

Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : This compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

- Reactions : It can participate in oxidation, reduction, and substitution reactions. For example, the hydroxy group can be oxidized to form ketones or aldehydes, while the chloro groups can be substituted with nucleophiles.

Biology

-

Antimicrobial Activity : N-(2-chloro-5-hydroxyphenyl)acetamide has been investigated for its potential as an antimicrobial agent. Studies indicate that the addition of a chloro atom significantly enhances its effectiveness against various pathogens. For instance, it has shown promising results against Klebsiella pneumoniae, with mechanisms involving inhibition of bacterial cell wall synthesis .

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action Klebsiella pneumoniae 4 µg/mL Inhibition of penicillin-binding proteins Candida albicans 0.1 µg/mL Disruption of cell membrane integrity - Cytotoxicity Studies : The cytotoxic profile of this compound has been evaluated, showing favorable results for further development as a therapeutic agent. Its low toxicity levels suggest potential for safe use in clinical settings .

Medicine

-

Therapeutic Potential : Research has explored its anti-inflammatory and anticancer properties. The compound's structural similarities to known bioactive molecules position it as a candidate for drug development targeting inflammatory diseases and certain types of cancer .

Property Observations Anti-inflammatory Inhibits cytokine production in vitro Anticancer Induces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial activity of this compound demonstrated significant efficacy against Klebsiella pneumoniae. The compound exhibited bactericidal effects at concentrations below those required for many existing antibiotics, highlighting its potential as a new therapeutic agent .

Case Study 2: Pharmacokinetics

In pharmacokinetic studies, the compound was shown to have favorable absorption characteristics and metabolic stability. These properties suggest that it could be developed into an orally bioavailable medication, making it suitable for treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-(2-chloro-5-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound’s antibacterial and antifungal activities are attributed to its ability to interfere with the cell wall synthesis of microorganisms. It may also inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular functions.

Comparison with Similar Compounds

Antimicrobial and Antifungal Agents

- Compound 47 (): 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide exhibits potent activity against gram-positive bacteria (MIC: 2–4 µg/mL). The target compound lacks the piperazine-sulfonyl-benzo[d]thiazol moiety, which is critical for membrane disruption in pathogens .

- Compound 49 (): 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide shows antifungal activity (MIC: 4–8 µg/mL), attributed to the thiazole heterocycle. The hydroxyl group in the target compound may offer milder antifungal properties via polar interactions .

Receptor-Targeted Agonists

- FPR2-Specific Pyridazinone Derivatives (): N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide activates FPR2 receptors (EC₅₀: 10 nM), a property linked to its pyridazinone core and methoxybenzyl group. The target compound’s hydroxyl group may limit similar receptor binding due to reduced lipophilicity .

Biological Activity

N-(2-chloro-5-hydroxyphenyl)acetamide is a compound of significant interest in the field of medicinal chemistry, particularly for its biological activities. This article explores its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a chloro group and a hydroxy group on the phenyl ring, which are critical for its biological activity. The unique positioning of these substituents influences its chemical reactivity and interaction with biological targets.

The compound exhibits antibacterial and antifungal activities primarily through the following mechanisms:

- Interference with Cell Wall Synthesis : It disrupts the synthesis of bacterial cell walls, which is essential for bacterial survival.

- Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways, further impairing microbial function.

Efficacy Against Pathogens

Research has demonstrated that this compound is effective against various pathogens:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

- Gram-negative Bacteria : Moderate effectiveness against Escherichia coli.

- Fungi : Some activity noted against Candida albicans, although less potent than against bacteria .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the biological activity of this compound is significantly influenced by the positioning of substituents on the phenyl ring. Compounds with halogenated groups on the para position tend to exhibit higher lipophilicity, enhancing their ability to penetrate cell membranes and exert antimicrobial effects .

Comparative Analysis with Similar Compounds

| Compound Name | Antibacterial Activity | Antifungal Activity | Notable Features |

|---|---|---|---|

| This compound | High against Gram-positive | Moderate against fungi | Unique substitution pattern |

| N-(4-chlorophenyl)acetamide | Very high against Gram-positive | Low | High lipophilicity |

| N-(4-fluorophenyl)acetamide | High against Gram-positive | Moderate | Enhanced membrane permeability |

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial potential of various chloroacetamides, including this compound. The results showed significant inhibition zones against Gram-positive bacteria, confirming its potential as an antimicrobial agent .

- In Vitro Studies : Another research focused on the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for several derivatives, including those related to this compound. The compound demonstrated effective bactericidal activity with MIC values indicating strong efficacy against tested pathogens .

- Synergistic Effects : The compound was also studied for its synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole, showing reduced MICs and enhanced overall antimicrobial activity .

Q & A

Q. What synthetic routes are recommended for N-(2-chloro-5-hydroxyphenyl)acetamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via chloroacetylation of 2-amino-5-hydroxyphenol. A two-step approach is often employed:

Amination : React 2-chloro-5-nitrophenol with ammonia under controlled pH (7–8) to reduce nitro groups to amines.

Acetylation : Treat the intermediate with chloroacetyl chloride in anhydrous acetone at 0–5°C to prevent hydrolysis. Use triethylamine as a base to neutralize HCl byproducts.

Yield optimization involves monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of chloroacetyl chloride to amine). Post-synthesis purification via recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing N-(2-chloro-5-hydroxyphenyl)acetamide?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of amide C=O (1650–1680 cm⁻¹) and phenolic O–H (3200–3500 cm⁻¹) stretches. Chlorine substituents exhibit C–Cl vibrations near 550–750 cm⁻¹ .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as doublets in the δ 6.5–7.5 ppm range. The amide NH proton is typically observed at δ 8.0–9.5 ppm (exchangeable in D₂O).

- ¹³C NMR : Carbonyl (C=O) resonates at δ 165–170 ppm; aromatic carbons adjacent to hydroxyl/chloro groups show deshielding (δ 120–140 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 200.0324 for C₈H₈ClNO₂) .

Advanced Research Questions

Q. How can computational chemistry methods predict the electronic properties and reactivity of N-(2-chloro-5-hydroxyphenyl)acetamide?

- Methodological Answer :

- HOMO-LUMO Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) reveal frontier molecular orbitals. A narrow HOMO-LUMO gap (<4 eV) suggests high reactivity, particularly at the chloro and hydroxyl sites .

- Molecular Electrostatic Potential (MESP) : Maps highlight nucleophilic regions (hydroxyl group) and electrophilic regions (chlorine atom), guiding predictions for substitution reactions .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Parameterize force fields with partial charges derived from DFT .

Q. What experimental strategies resolve contradictions in reported solubility data for N-(2-chloro-5-hydroxyphenyl)acetamide?

- Methodological Answer :

- Systematic Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–13) using UV-Vis spectroscopy (λmax ~270 nm). Note temperature effects (e.g., 25°C vs. 37°C) .

- Hansen Solubility Parameters : Compare experimental solubility with HSPiP software predictions to identify mismatches in polarity/dispersion contributions .

- Co-solvency Studies : Blend solvents (e.g., PEG-400/water) to enhance dissolution while monitoring stability via HPLC .

Q. How can researchers design bioactivity assays to evaluate N-(2-chloro-5-hydroxyphenyl)acetamide’s interaction with specific biological targets?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) in competitive binding experiments. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

- Enzyme Inhibition : Perform kinetic assays (e.g., COX-2 inhibition) with varying substrate concentrations. Analyze data via Lineweaver-Burk plots to determine inhibition mode (competitive/noncompetitive) .

- Cellular Uptake Studies : Fluorescently tag the compound (e.g., FITC conjugation) and quantify intracellular accumulation via flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.